

Application Notes: STAT3 DNA-Binding ELISA with Negative Control

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Compound of Interest

Compound Name: STAT3-IN-22, negative control

Cat. No.: B12381783

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] The JAK/STAT3 pathway is a primary signaling cascade that activates STAT3.[2] Upon stimulation by cytokines and growth factors like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), receptor-associated Janus kinases (JAKs) phosphorylate STAT3 at a key tyrosine residue (Tyr705).[3][4] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate from the cytoplasm to the nucleus.[5] [6] In the nucleus, the activated STAT3 dimer binds to specific DNA consensus sequences (GAS, Gamma-Activated Sites) in the promoter regions of target genes, thereby regulating their transcription.[7]

Due to its significant role in tumorigenesis and inflammatory diseases, where it is often constitutively activated, STAT3 has become a major target for therapeutic drug development.[2] [8] The STAT3 DNA-Binding ELISA is a sensitive, non-radioactive method for detecting and quantifying the activity of STAT3 in nuclear extracts and purified samples. This assay is crucial for screening potential inhibitors of STAT3 activation and for studying the regulation of the STAT3 signaling pathway. The inclusion of appropriate negative controls is essential for validating the specificity of the assay and ensuring the reliability of the results.

Principle of the Assay

The STAT3 DNA-Binding ELISA is a type of transcription factor assay designed to measure the amount of active STAT3 in a sample that can bind to its specific DNA consensus sequence.

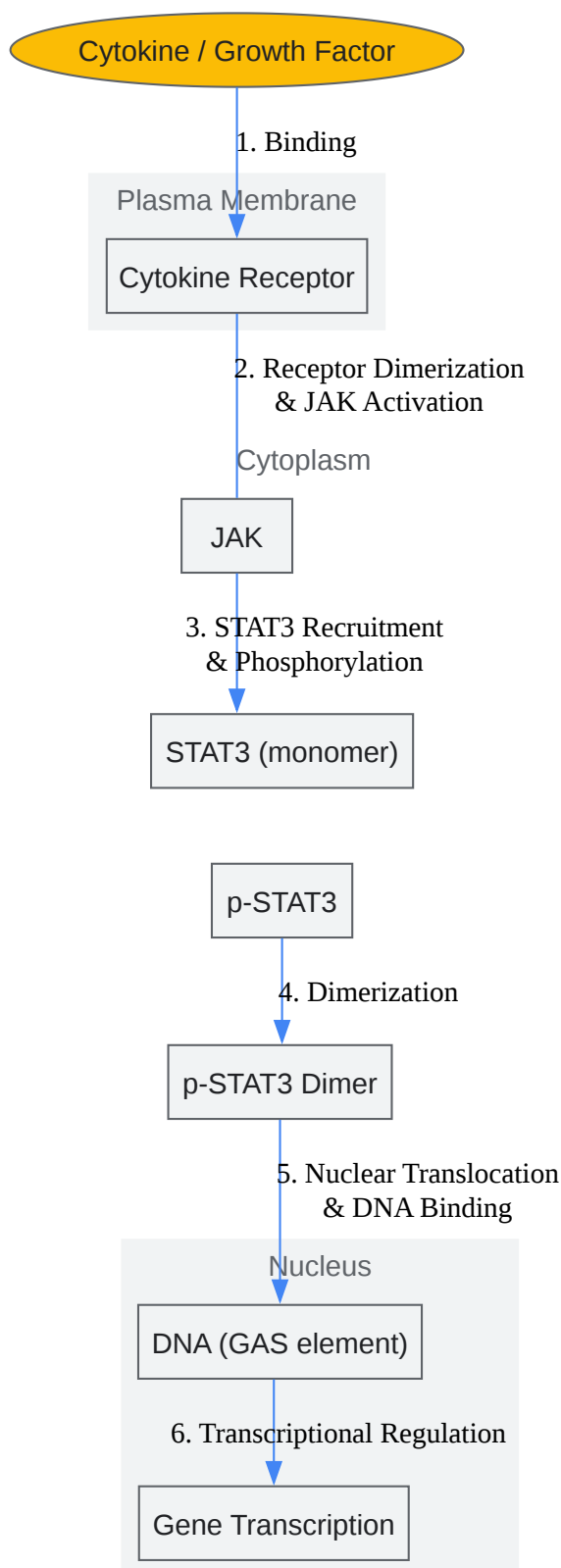
The assay follows a straightforward procedure:

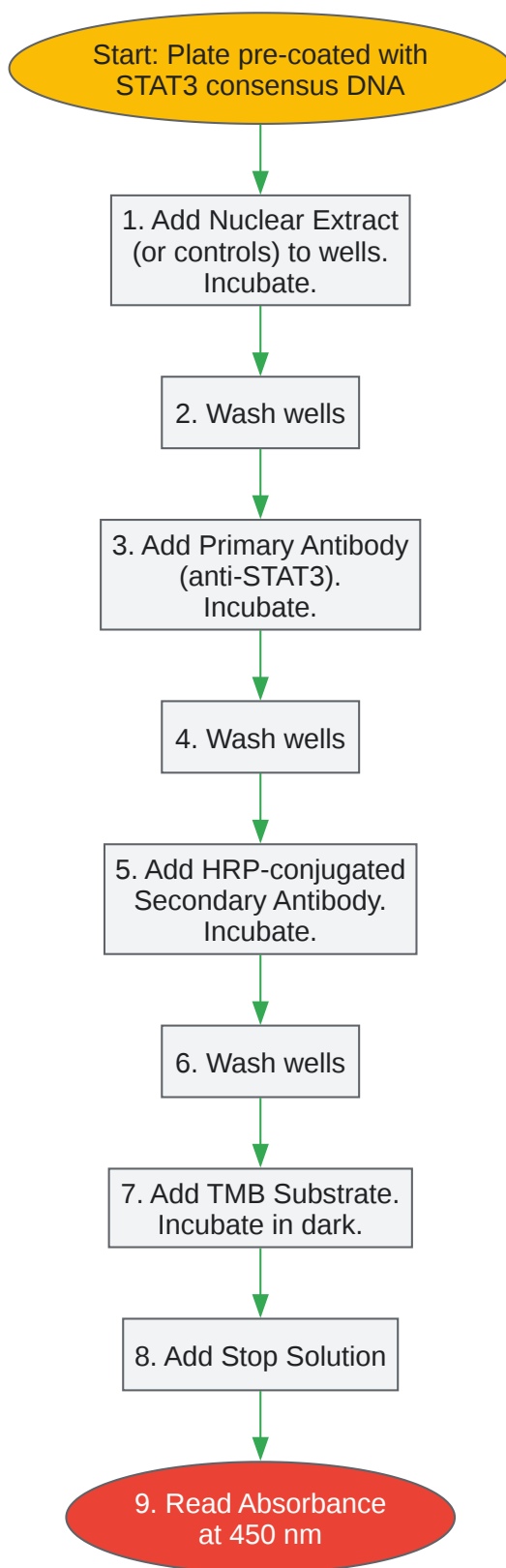
- **Binding:** A 96-well microplate is pre-coated with a double-stranded DNA (dsDNA) oligonucleotide containing the STAT3 consensus binding site. Nuclear extracts containing activated STAT3 are added to these wells. The activated STAT3 dimers bind specifically to this immobilized DNA sequence.
- **Detection:** A primary antibody specific to STAT3 is added to the wells, binding to the DNA-bound STAT3.
- **Conjugation:** A secondary antibody conjugated to an enzyme, typically Horseradish Peroxidase (HRP), is then added. This secondary antibody binds to the primary antibody.
- **Signal Generation:** After a series of washes to remove unbound components, a chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, producing a colorimetric signal.
- **Quantification:** The reaction is terminated by adding a stop solution, and the absorbance (Optical Density, OD) is measured at 450 nm using a microplate reader. The OD is directly proportional to the amount of active STAT3 bound to the DNA.

Signaling Pathway and Experimental Workflow

STAT3 Signaling Pathway

The diagram below illustrates the canonical JAK/STAT3 signaling pathway, from cytokine binding at the cell surface to the transcription of target genes in the nucleus.





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